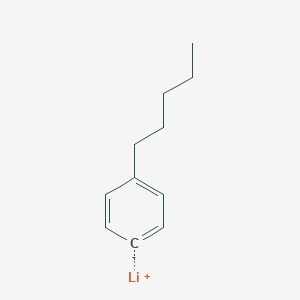
Lithium, (4-pentylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (4-pentylphenyl)- is an organolithium compound with the molecular formula C11H15Li. It is a derivative of phenyllithium, where the phenyl group is substituted with a pentyl chain at the para position. This compound is primarily used in organic synthesis as a strong base and nucleophile, facilitating various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium, (4-pentylphenyl)- can be synthesized through the reaction of 4-pentylbromobenzene with lithium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods: While specific industrial production methods for 4-pentylphenyllithium are not widely documented, the general approach involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The process may include steps such as solvent purification, temperature control, and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium, (4-pentylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: It can replace halides in organic molecules.
Metalation: It can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions:
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Reagents: Carbonyl compounds, halides, weak acids
Conditions: Inert atmosphere, low temperatures (typically -78°C to 0°C)
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
New Organolithium Compounds: Formed from metalation reactions.
Wissenschaftliche Forschungsanwendungen
Lithium, (4-pentylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-pentylphenyllithium involves its role as a nucleophile and base. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to construct complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Phenyllithium: The parent compound, used for similar nucleophilic and metalation reactions.
Butyllithium: Another organolithium reagent, commonly used in organic synthesis.
Methyllithium: A smaller organolithium compound with similar reactivity but different steric properties.
Uniqueness: Lithium, (4-pentylphenyl)- is unique due to the presence of the pentyl chain, which imparts different steric and electronic properties compared to other organolithium compounds. This can influence the selectivity and outcome of reactions, making it a valuable reagent in specific synthetic applications.
Eigenschaften
CAS-Nummer |
100907-47-9 |
|---|---|
Molekularformel |
C11H15Li |
Molekulargewicht |
154.2 g/mol |
IUPAC-Name |
lithium;pentylbenzene |
InChI |
InChI=1S/C11H15.Li/c1-2-3-5-8-11-9-6-4-7-10-11;/h6-7,9-10H,2-3,5,8H2,1H3;/q-1;+1 |
InChI-Schlüssel |
POWSVIZSGKRCPM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCC1=CC=[C-]C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















